molecular formula C14H9Cl5 B12815406 M,m'-ddt CAS No. 33086-18-9

M,m'-ddt

Cat. No.: B12815406
CAS No.: 33086-18-9
M. Wt: 354.5 g/mol
InChI Key: UXSCCPYEYMVUCQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: M,m’-ddt is prepared by heating chloral (C2HCl3O) and chlorobenzene (C6H5Cl) in a ratio of 1:2 in the presence of concentrated sulfuric acid (H2SO4) . The reaction involves two molecules of chlorobenzene reacting with one molecule of chloral to form dichlorodiphenyltrichloroethane .

Industrial Production Methods: Industrial production of M,m’-ddt follows the same synthetic route but on a larger scale. The reaction is carried out in large reactors where chloral and chlorobenzene are mixed and heated in the presence of sulfuric acid. The product is then purified and crystallized to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: M,m’-ddt undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

M,m’-ddt has been extensively studied for its applications in various fields:

Chemistry:

Biology:

Medicine:

Industry:

Comparison with Similar Compounds

    Dichlorodiphenyldichloroethylene (DDE): A major degradation product of M,m’-ddt with similar environmental persistence.

    Dichlorodiphenyldichloroethane (DDD): Another degradation product with similar chemical properties.

    Dichlorodiphenylchloroethylene (DDMU): A related compound with similar toxicological effects.

Uniqueness: M,m’-ddt is unique in its high effectiveness as an insecticide and its environmental persistence. Unlike its degradation products, M,m’-ddt has a higher tendency to bioaccumulate and biomagnify in the food chain, leading to long-term ecological impacts .

Properties

CAS No.

33086-18-9

Molecular Formula

C14H9Cl5

Molecular Weight

354.5 g/mol

IUPAC Name

1-chloro-3-[2,2,2-trichloro-1-(3-chlorophenyl)ethyl]benzene

InChI

InChI=1S/C14H9Cl5/c15-11-5-1-3-9(7-11)13(14(17,18)19)10-4-2-6-12(16)8-10/h1-8,13H

InChI Key

UXSCCPYEYMVUCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C2=CC(=CC=C2)Cl)C(Cl)(Cl)Cl

Origin of Product

United States

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